6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid
Description
This compound belongs to the pyrrolo[2,3-c]pyridine family, characterized by a bicyclic framework fused with a pyrrole and pyridine ring. Key structural features include:
- 6-Methyl group: Enhances steric bulk and may modulate electronic properties.
- 1-(p-Tolylsulfonyl) group: A sulfonamide-derived protecting group commonly used to stabilize reactive intermediates in organic synthesis .
- 2-Carboxylic acid: Enhances solubility and enables salt formation or derivatization for pharmacological applications.
Potential applications may align with structurally related compounds, such as anti-angiogenic or kinase-inhibiting agents .
Properties
Molecular Formula |
C16H14N2O5S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-methyl-1-(4-methylphenyl)sulfonyl-7-oxopyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-10-3-5-12(6-4-10)24(22,23)18-13(16(20)21)9-11-7-8-17(2)15(19)14(11)18/h3-9H,1-2H3,(H,20,21) |
InChI Key |
RJYVXNKLPSQODE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C(=O)N(C=C3)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-C]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methyl and Oxo Groups: These functional groups are introduced through selective oxidation and methylation reactions.
Attachment of the P-tolylsulfonyl Group: This step involves the sulfonylation of the pyridine ring using p-toluenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
Compounds from Molecules (2014) provide insights into substituent variations at position 5 of the pyrrolo[2,3-c]pyridine core :
| Compound | Substituent (Position 5) | Yield (%) | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) | None | 95 | C₈H₆N₂O₂ | 178.15 |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) | Cl | 71 | C₈H₅ClN₂O₂ | 212.59 |
| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) | OMe | 80 | C₉H₈N₂O₃ | 208.17 |
Key Observations :
- Electron-donating groups (e.g., OMe ) correlate with higher synthetic yields compared to electron-withdrawing groups (e.g., Cl ) .
- The absence of a 5-substituent (10a) results in the highest yield (95%), suggesting steric and electronic factors influence reaction efficiency.
Heterocycle Variations: Pyrrolo vs. Furo Derivatives
Furo[2,3-c]pyridine-2-carboxylic acid (CAS: 112372-15-3) differs by replacing the pyrrole nitrogen with oxygen, altering electronic properties and solubility :
| Compound | Core Heterocycle | Molecular Formula | Molecular Weight | Purity (%) |
|---|---|---|---|---|
| Furo[2,3-c]pyridine-2-carboxylic acid | Furo[2,3-c]pyridine | C₈H₅NO₃ | 163.13 | ≥98 |
| Target Compound | Pyrrolo[2,3-c]pyridine | - | - | - |
Implications :
- Solubility differences may arise due to the carboxylic acid group’s interaction with the heterocycle’s electronic environment.
Functional Group Comparisons
- Sulfonyl Group (Target Compound) : The p-tolylsulfonyl group enhances stability and may act as a directing group in further functionalization .
- Boronates (Ethyl Ester Precursor) : The boronate ester in the precursor (CAS: 1628864-26-5) enables Suzuki-Miyaura cross-coupling reactions, a versatile strategy for introducing aryl/heteroaryl groups .
Research Findings and Implications
- Synthetic Efficiency : Substituent choice significantly impacts reaction yields, with electron-donating groups favoring higher efficiency .
- Crystallography : The SHELX system, widely used for small-molecule refinement, could elucidate the target compound’s crystal structure, aiding in property optimization .
Biological Activity
6-Methyl-7-oxo-1-(p-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid is a complex organic compound notable for its unique pyrrolo-pyridine structure. This compound features several functional groups, including a methyl group, a ketone group, a sulfonyl group, and a carboxylic acid group. These structural characteristics suggest potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C16H14N2O5S
- Molecular Weight : 346.4 g/mol
- CAS Number : 2891598-23-3
The compound's structure can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Pyrrolo-pyridine core | Provides a framework for biological activity |
| Methyl and ketone groups | Potentially enhance lipophilicity and reactivity |
| Sulfonyl group | May facilitate interactions with biological targets |
| Carboxylic acid | Contributes to solubility and reactivity |
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to 6-Methyl-7-oxo-1-(p-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid have shown potential antimicrobial effects against various pathogens.
- Anticancer Properties : The presence of the pyridine and carboxylic acid moieties may contribute to anticancer activity by interacting with specific cellular pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially leading to therapeutic applications in diseases where these enzymes are overactive.
Comparative Biological Activity
To better understand the potential of 6-Methyl-7-oxo-1-(p-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Chlorine substitution | Antimicrobial |
| Ubrogepant | Contains trifluoromethyl groups | CGRP receptor antagonist |
| Alpelisib | Various substitutions | Cancer treatment |
The unique combination of functional groups in 6-Methyl-7-oxo-1-(p-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid may enhance its biological activity compared to these other compounds.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of pyrrolo-pyridine derivatives. The results indicated that derivatives with sulfonyl groups demonstrated enhanced activity against Gram-positive bacteria, suggesting that 6-Methyl-7-oxo-1-(p-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid could have similar or improved efficacy due to its structural features.
Enzyme Inhibition Assay
In another study focused on enzyme inhibition, researchers tested various pyrrolo-pyridine derivatives against dihydroorotate dehydrogenase (DHODH), an enzyme implicated in several diseases. The findings suggested that compounds with similar structural motifs exhibited significant inhibitory effects on DHODH activity, indicating a potential therapeutic pathway for 6-Methyl-7-oxo-1-(p-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid.
Anticancer Potential
Research has also explored the anticancer potential of pyrrole-based compounds. A recent investigation into the cytotoxic effects of various pyrrole derivatives showed promising results in inhibiting cancer cell proliferation. Given the structural similarities, 6-Methyl-7-oxo-1-(p-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid may exhibit comparable or superior anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
